molecular formula C17H28ClNO3 B4407491 2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride

2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4407491
M. Wt: 329.9 g/mol
InChI Key: MDOMOGSYJKTZAJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is a complex organic compound with a unique structure that combines morpholine, phenoxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenoxy group, and the attachment of the propan-2-yloxy group. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Phenoxy Group: This step may involve the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions.

    Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction using an alcohol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine core but lacks the phenoxy and propan-2-yloxy groups.

    4-(2-Phenoxyethyl)morpholine: Contains the phenoxyethyl group but lacks the dimethyl substitution on the morpholine ring.

    2-(3-Propan-2-yloxyphenoxy)ethanol: Contains the phenoxy and propan-2-yloxy groups but lacks the morpholine ring.

Uniqueness

2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13(2)20-17-7-5-6-16(10-17)19-9-8-18-11-14(3)21-15(4)12-18;/h5-7,10,13-15H,8-9,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOMOGSYJKTZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=CC=C2)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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